![molecular formula C16H10Cl2N2S B2381497 4-Chloro-6-[(4-chlorophenyl)sulfanyl]-3-phenylpyridazine CAS No. 477872-26-7](/img/structure/B2381497.png)
4-Chloro-6-[(4-chlorophenyl)sulfanyl]-3-phenylpyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-Chloro-6-[(4-chlorophenyl)sulfanyl]-3-phenylpyridazine” is likely to be a solid at room temperature . It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms. It also has chlorophenyl and phenyl groups attached to it. The presence of these functional groups could give this compound interesting chemical properties.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyridazine ring, phenyl groups, and chlorophenyl groups would all contribute to the overall structure .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on its functional groups. The pyridazine ring might undergo reactions similar to other diazines, while the phenyl and chlorophenyl groups could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyridazine ring could affect its boiling and melting points, solubility, and reactivity .Applications De Recherche Scientifique
- Thermoplastic Production : 4-Chloro-6-[(4-chlorophenyl)sulfanyl]-3-phenylpyridazine may find use in thermoplastic production. Understanding its polymerization behavior and mechanical properties is crucial for material applications .
- Bis(4-chlorophenyl) Sulfone : Although not directly related to our compound, bis(4-chlorophenyl) sulfone has been studied for its thermophysical properties. Investigating similar properties for our compound could be valuable .
- Packing Polymorphism : Researchers study different packing polymorphs of related compounds. Investigating the crystal structures of 4-chloro-6-[(4-chlorophenyl)sulfanyl]-3-phenylpyridazine can reveal insights into its stability and reactivity .
Materials Science and Polymers
Thermophysical Properties
Crystallography and Solid-State Chemistry
Mécanisme D'action
Mode of Action
It is known that the compound participates in palladium-catalyzed amidation reactions . This suggests that it may interact with its targets through a similar mechanism, leading to changes in the target molecules.
Biochemical Pathways
It is known that the compound undergoes oxidative coupling , which could potentially affect various biochemical pathways.
Result of Action
It is known that the compound participates in palladium-catalyzed amidation reactions , which could potentially lead to various molecular and cellular effects.
Propriétés
IUPAC Name |
4-chloro-6-(4-chlorophenyl)sulfanyl-3-phenylpyridazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2S/c17-12-6-8-13(9-7-12)21-15-10-14(18)16(20-19-15)11-4-2-1-3-5-11/h1-10H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWYYCGQQCOOEHB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(C=C2Cl)SC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-[(4-chlorophenyl)sulfanyl]-3-phenylpyridazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 7-(aminomethyl)-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B2381414.png)

![3-(benzenesulfonyl)-N-(3-methylphenyl)-5-triazolo[1,5-a]quinazolinamine](/img/structure/B2381416.png)

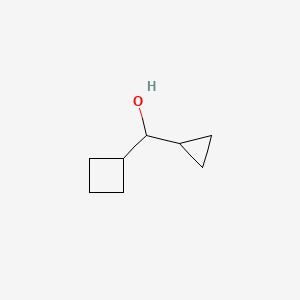
![2-[(2-Acetamido-2-phenylacetyl)amino]-2-phenylacetic acid](/img/structure/B2381423.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2381425.png)
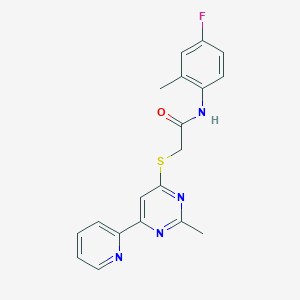

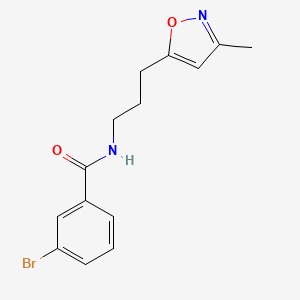
![Methyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-ethylphenyl)methyl)piperidine-4-carboxylate](/img/structure/B2381430.png)
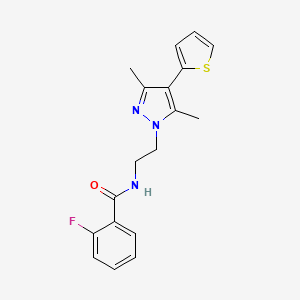
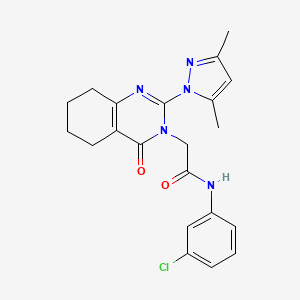
![N-[(6-Oxo-1H-pyridazin-3-yl)methyl]but-2-ynamide](/img/structure/B2381437.png)